molecular formula C24H30FN3O4S B2998682 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 898460-99-6

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2998682
CAS RN: 898460-99-6
M. Wt: 475.58
InChI Key: HABDMICEAYECRR-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C24H30FN3O4S and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists

Arylsulfonamide derivatives, including those related to the compound , have been synthesized and evaluated for their potential as α1-adrenoceptor antagonists with uroselective profiles. These compounds have shown high-to-moderate affinity for α1-adrenoceptors, indicating their potential use in medical applications targeting α1A- and α1B-adrenoceptor subtypes without significantly affecting blood pressure in normotensive anesthetized rats. This suggests a focused application in treating conditions such as benign prostatic hyperplasia while minimizing cardiovascular side effects (Rak et al., 2016).

Antimicrobial Activity of Sulfonamide Derivatives

Research into sulfonamide derivatives carrying biologically active moieties has revealed their promising antimicrobial properties against a broad spectrum of bacteria and fungi. These studies are crucial for the development of new antimicrobial agents in response to rising antibiotic resistance. Compounds synthesized from related structural frameworks have displayed significant activity, surpassing that of reference drugs in some cases, thereby highlighting their potential as templates for future antimicrobial drug development (Ghorab et al., 2017).

Fluorescent Molecular Probes

The compound's structural relatives have been utilized in the synthesis of fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. This property is instrumental in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes. The application of such compounds in fluorescence-based techniques offers a promising avenue for advancements in bioimaging and diagnostics (Diwu et al., 1997).

Anticancer Activity

Certain propanamide derivatives bearing structural similarities to the compound of interest have been synthesized and evaluated for their anticancer potential. These studies underscore the compound's potential framework for developing novel anticancer agents. Initial screenings have identified compounds with significant activity against cancer cell lines, suggesting a promising direction for further anticancer research and drug development (Rehman et al., 2018).

properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-18-17-21(10-11-22(18)25)33(31,32)28-16-6-5-9-20(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,20H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABDMICEAYECRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.